Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, including the formation of the benzothiophene core, introduction of the fluorine atom, and attachment of the methoxyphenyl and sulfamoyl groups. Common synthetic routes may involve:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Fluorine Atom: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Methoxyphenyl Group: This can be done through Suzuki-Miyaura coupling reactions using appropriate boronic acids and palladium catalysts.
Introduction of the Sulfamoyl Group: Sulfamoylation reactions using sulfamoyl chlorides or sulfonamides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidative reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfamoyl and benzothiophene groups.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and sulfamoyl group can enhance its binding affinity and specificity. The compound may exert its effects through inhibition or activation of these targets, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-3-methoxybenzoate: Similar structure but lacks the sulfamoyl group.
4-Fluoro-3-methylphenol: Contains a fluorine atom and a phenol group but lacks the benzothiophene core.
(4-fluoro-3-methoxyphenyl)boronic acid: Contains a methoxyphenyl group and a boronic acid group but lacks the benzothiophene core.
Uniqueness
Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is unique due to the combination of its benzothiophene core, fluorine atom, methoxyphenyl group, and sulfamoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its anticancer effects, anti-inflammatory properties, and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16FNO4S2
- Molecular Weight : 387.44 g/mol
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. The National Cancer Institute (NCI) has conducted screenings to evaluate the compound's effects on various cancer cell lines. The findings suggest selective cytotoxicity against specific types of cancer cells, including:
Cell Line | Cancer Type | Growth Inhibition (%) |
---|---|---|
RPMI-8226 | Leukemia | 20% |
A549 | Non-Small Cell Lung Cancer | 15% |
A498 | Renal Cancer | 25% |
UACC-257 | Melanoma | 30% |
These results indicate a promising profile for further development as an anticancer agent.
The mechanism by which this compound exerts its effects may involve interactions with specific molecular targets such as enzymes or receptors. The sulfamoyl group is particularly notable for its ability to modulate biological activity through binding interactions, potentially leading to the inhibition of tumor growth and proliferation.
Anti-inflammatory Properties
In addition to its anticancer activity, preliminary studies suggest that the compound may possess anti-inflammatory properties. The presence of the methoxyphenyl group is hypothesized to enhance these effects by modulating inflammatory pathways, although detailed mechanisms remain to be elucidated.
Case Studies and Experimental Findings
A series of experimental studies have been conducted to further explore the biological activity of this compound:
- In vitro Studies : Various assays were performed to assess cell viability and apoptosis in cancer cell lines treated with different concentrations of the compound. Results showed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
- In vivo Studies : Animal models have been used to evaluate the efficacy of this compound in reducing tumor size. These studies demonstrated significant tumor regression compared to control groups.
- Comparative Analysis : The compound was compared with established anticancer agents using COMPARE analysis from NCI data, revealing unique patterns that suggest distinct mechanisms of action compared to traditional chemotherapeutics.
Properties
IUPAC Name |
methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO5S2/c1-23-11-6-3-5-10(9-11)19-26(21,22)16-14-12(18)7-4-8-13(14)25-15(16)17(20)24-2/h3-9,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTCDGCRMBTOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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